beta-(1-Ethyl-2-piperidyl)ethyl benzoate hydrochloride
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Overview
Description
Beta-(1-Ethyl-2-piperidyl)ethyl benzoate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-(1-Ethyl-2-piperidyl)ethyl benzoate hydrochloride typically involves the reaction of 1-ethyl-2-piperidone with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other suitable methods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-(1-Ethyl-2-piperidyl)ethyl benzoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, beta-(1-Ethyl-2-piperidyl)ethyl benzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new molecules .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It has been used in studies investigating the role of piperidine derivatives in modulating enzyme activity and cellular signaling pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of beta-(1-Ethyl-2-piperidyl)ethyl benzoate hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Ethyl-2-piperidone: A precursor in the synthesis of beta-(1-Ethyl-2-piperidyl)ethyl benzoate hydrochloride.
Benzoyl Chloride: Another precursor used in the synthesis process.
Piperidine: The parent compound of the piperidine derivatives family.
Uniqueness: this compound stands out due to its specific chemical structure, which imparts unique reactivity and properties. Its combination of the piperidine ring with the benzoate moiety makes it distinct from other piperidine derivatives, offering unique opportunities for research and application .
Properties
CAS No. |
78219-33-7 |
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Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
2-(1-ethylpiperidin-2-yl)ethyl benzoate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-17-12-7-6-10-15(17)11-13-19-16(18)14-8-4-3-5-9-14;/h3-5,8-9,15H,2,6-7,10-13H2,1H3;1H |
InChI Key |
UZZFECMSYKVUBM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1CCOC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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